2-[2-(Methylsulfonyl)phenoxy]acetic acid
Overview
Description
2-[2-(Methylsulfonyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H10O5S and a molecular weight of 230.24 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to a phenoxyacetic acid moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets to induce changes at the molecular level
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways, but specific details are currently lacking.
Result of Action
As a biochemical used in proteomics research , it likely has effects at the molecular level, potentially influencing protein function or expression.
Biochemical Analysis
Biochemical Properties
2-[2-(Methylsulfonyl)phenoxy]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. These interactions can lead to either the activation or inhibition of the enzymes, depending on the nature of the binding .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it impacts metabolic pathways within the cell, affecting the overall metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, altering their activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites within the cell . The compound can modulate the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can influence its activity and function, as its presence in specific cellular regions can affect local biochemical processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfonyl)phenoxy]acetic acid typically involves the reaction of 2-(methylsulfonyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfonyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[2-(Methylsulfonyl)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: Similar structure but with the methylsulfonyl group attached to the para position of the phenyl ring.
2-(4-Methanesulfonylphenoxy)acetic acid: Similar structure with the methanesulfonyl group attached to the para position of the phenoxy group.
Uniqueness
2-[2-(Methylsulfonyl)phenoxy]acetic acid is unique due to the specific positioning of the methylsulfonyl group on the ortho position of the phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-(2-methylsulfonylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-15(12,13)8-5-3-2-4-7(8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDIFRPPAKQQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274859 | |
Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-54-5 | |
Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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